

Spectroscopic Profile of (4-Bromothiazol-2-YL)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromothiazol-2-YL)methanol

Cat. No.: B1337912

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Bromothiazol-2-YL)methanol**, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure and generalized experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for **(4-Bromothiazol-2-YL)methanol**.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	Singlet	1H	H-5 (thiazole ring)
~4.85	Singlet	2H	-CH ₂ - (methylene)
~3.50	Broad Singlet	1H	-OH (hydroxyl)

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ) ppm	Assignment
~170	C-2 (thiazole ring)
~125	C-5 (thiazole ring)
~115	C-4 (thiazole ring)
~60	- CH_2- (methylene)

Table 3: Expected Infrared (IR) Absorption Data

Sample Preparation: KBr pellet

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	C-H stretch (aromatic/heterocyclic)
2950 - 2850	Medium	C-H stretch (aliphatic - CH_2-)
~1600	Medium	C=N stretch (thiazole ring)
~1450	Medium	C=C stretch (thiazole ring)
1200 - 1000	Strong	C-O stretch (primary alcohol)
800 - 600	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (Mass-to-Charge Ratio)	Ion Species
193.9/195.9	[M+H] ⁺
215.9/217.9	[M+Na] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **(4-Bromothiazol-2-YL)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **(4-Bromothiazol-2-YL)methanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Integrate the peaks in the ^1H NMR spectrum.
- Reference the spectra to the TMS or residual solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **(4-Bromothiazol-2-YL)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **(4-Bromothiazol-2-YL)methanol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

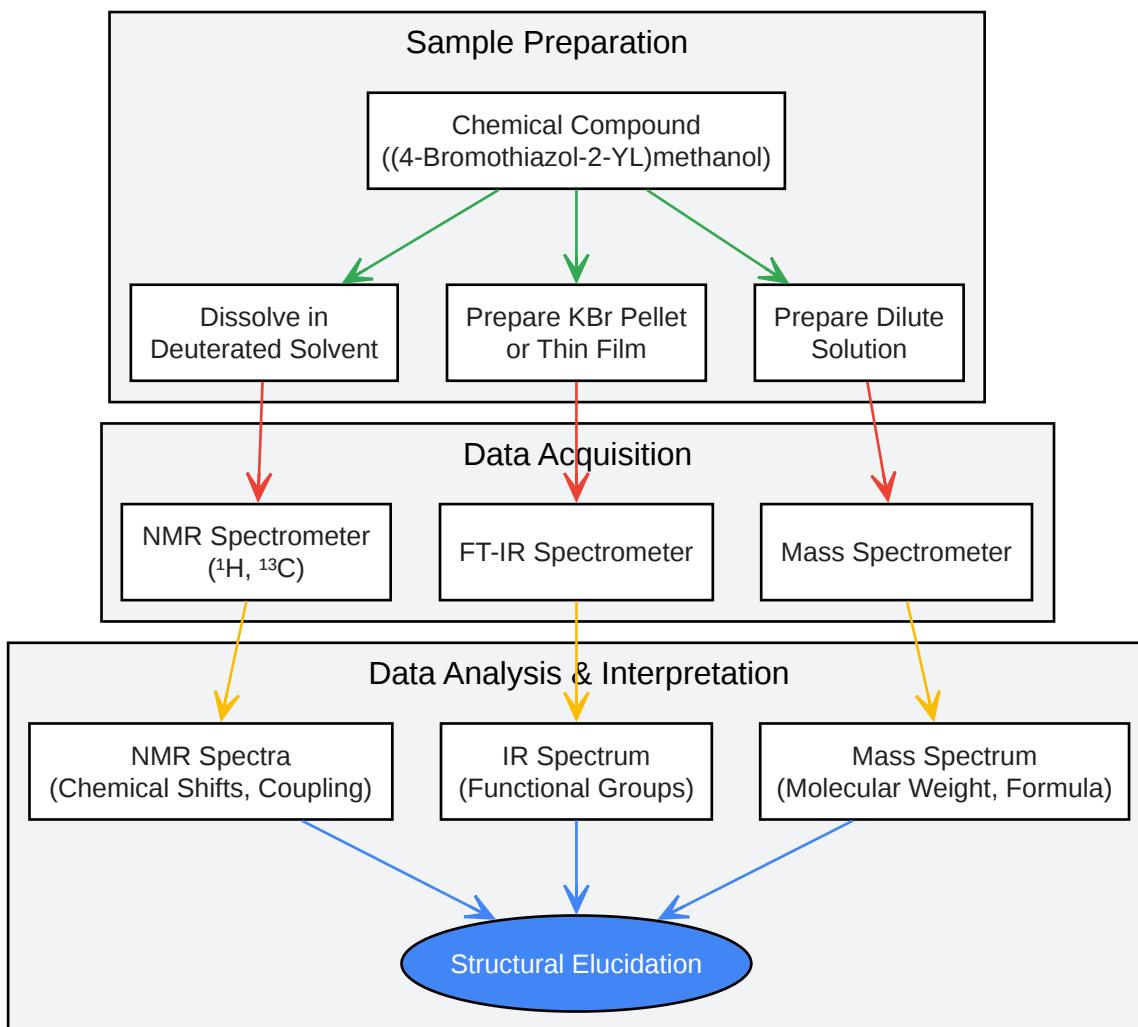
- Ionization Mode: Positive ion electrospray (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: 300-350 °C.

Data Analysis:

- Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$).
- Analyze the isotopic pattern, which should be characteristic for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks).

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromothiazol-2-YL)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337912#spectroscopic-data-nmr-ir-ms-of-4-bromothiazol-2-yl-methanol>

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